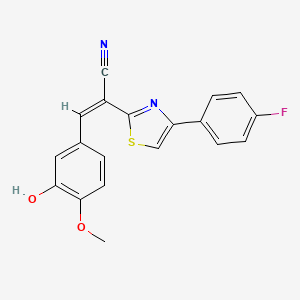

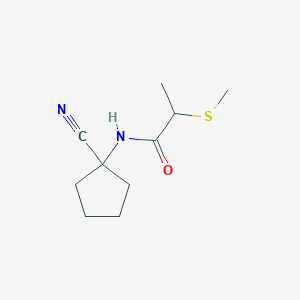

![molecular formula C20H25N5O2 B2522296 N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide CAS No. 921897-02-1](/img/structure/B2522296.png)

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored in various studies. In one approach, analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine were synthesized by modifying the imidazole ring, resulting in pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines. These compounds were tested for anticonvulsant activity but showed less activity compared to the parent compound . Another study reported the synthesis of a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones through a condensation reaction involving carboxamide and aromatic aldehydes in the presence of iodine. Further chemical transformations led to the creation of various pyrazolo[3,4-d]pyrimidinone hybrids and triazoles . Additionally, the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives was achieved by hydrolysis, acetylation, and subsequent reactions with different reagents to afford a range of compounds with potential antitumor activity .

Molecular Structure Analysis

The molecular structures of the synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives were confirmed using NMR and ESI-HRMS techniques . The structural variations among these compounds, such as the presence of different substituents, are crucial for their biological activity. The electrostatic isopotential maps of these heterocycles differ significantly, which may influence their interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives include condensation, esterification, and cycloaddition reactions. For instance, the reaction of aminopyrazole with acetic anhydride yielded pyrazolopyrimidines, which upon treatment with ethyl chloroacetate produced a single product . The formation of triazoles was achieved through a 1,3-dipolar cycloaddition reaction . Additionally, the coupling of aminopyrazole derivatives with aromatic aldehydes led to the formation of benzylideneamino-substituted pyrazolo[3,4-d]pyrimidin-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as pKa and lipophilicity, were not directly correlated with their anticonvulsant activity . However, the compounds displayed varying degrees of cytotoxicity against cancer cell lines, with some showing significant inhibitory activity. For example, one derivative exhibited potent inhibitory activity with an IC50 of 11 µM against the MCF-7 human breast adenocarcinoma cell line . The structure-activity relationship (SAR) analysis indicated that certain structural features are important for the anticancer and anti-5-lipoxygenase activities of these compounds .

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

Several studies have focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation for anticancer activity. For example, Abdellatif et al. (2014) synthesized a series of these compounds, demonstrating significant antitumor activity on the MCF-7 human breast adenocarcinoma cell line, with certain compounds showing potent inhibitory activity (Abdellatif et al., 2014). Similarly, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and tested their cytotoxic activities on HCT-116 and MCF-7 cell lines, identifying compounds with significant anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Antiviral and Antimicrobial Activity

Beyond anticancer applications, these compounds have shown potential in antiviral and antimicrobial contexts. Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against the bird flu influenza (H5N1) (Hebishy et al., 2020). Abunada et al. (2008) synthesized new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, demonstrating antimicrobial activity (Abunada et al., 2008).

Other Biological Activities

Investigations into the biological activity of pyrazolo[3,4-d]pyrimidin-4-ones also extend to other areas. For instance, studies on the metabolism and disposition of related compounds have been conducted to support drug discovery efforts, highlighting the role of 19F-NMR spectroscopy in evaluating the metabolic fate and excretion balance of these compounds in rats and dogs (Monteagudo et al., 2007).

Propriétés

IUPAC Name |

2,2-dimethyl-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-14-6-5-7-15(10-14)12-24-13-22-17-16(18(24)26)11-23-25(17)9-8-21-19(27)20(2,3)4/h5-7,10-11,13H,8-9,12H2,1-4H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSGXBJZNZZHMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

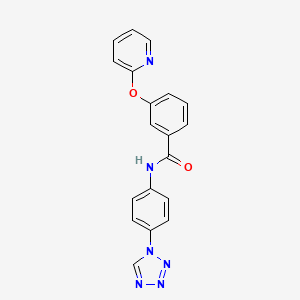

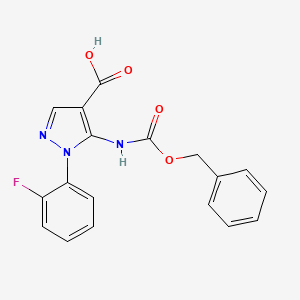

![N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2522216.png)

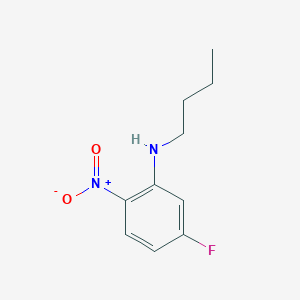

![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)

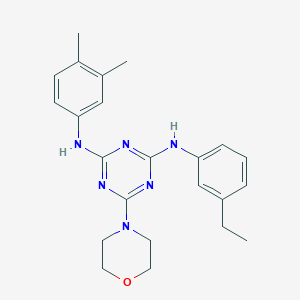

![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)

![N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2522222.png)

![5-chloro-N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2522224.png)

![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2522225.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2522229.png)

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinyl}[4-(2,4-dichlorophenyl)piperazino]methanone](/img/structure/B2522236.png)